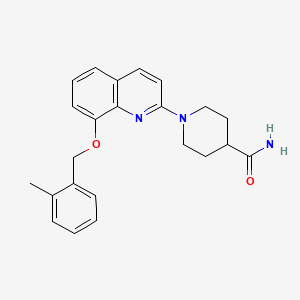
1-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide” is a complex organic compound. It contains a quinoline group, which is a heterocyclic aromatic organic compound. Quinolines are found in many important drugs and natural products . The compound also contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the quinoline and piperidine rings, and the introduction of the carboxamide group . The exact methods would depend on the specific starting materials and reaction conditions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline and piperidine rings, as well as the carboxamide group. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The quinoline and piperidine rings could potentially undergo various substitution reactions, and the carboxamide group could be involved in condensation or hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic quinoline ring could contribute to its stability and solubility .Wissenschaftliche Forschungsanwendungen
Synthesis and Evaluation for Medical Applications
- A variety of carboxamide derivatives, including those related to the chemical structure , have been synthesized and evaluated for their potential medical applications. These compounds have been explored for their positive inotropic activity, which involves the enhancement of heart muscle contractions, potentially beneficial for heart failure treatment. The evaluation highlighted certain derivatives showing favorable activity compared to standard drugs like milrinone, suggesting their potential in cardiovascular therapies (Ji-Yong Liu et al., 2009).
Antimicrobial Activities
- Research has also delved into the antibacterial and antifungal potentials of various derivatives. For instance, fluoroquinolone derivatives have been synthesized and assessed for their antimicrobial activities, with some compounds exhibiting promising results against pathogens like Candida albicans and Cryptococcus neoformans. This suggests their applicability in addressing infectious diseases caused by bacteria and fungi (S. Srinivasan et al., 2010).
Cytotoxic Activity for Cancer Research
- Another significant area of application is in cancer research, where derivatives have been synthesized and tested for their cytotoxic activities against various cancer cell lines. The goal is to discover new therapeutic agents that can effectively inhibit or kill cancer cells. Some compounds have demonstrated potent cytotoxic effects, offering a promising outlook for cancer treatment (L. Deady et al., 2003).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[8-[(2-methylphenyl)methoxy]quinolin-2-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-16-5-2-3-6-19(16)15-28-20-8-4-7-17-9-10-21(25-22(17)20)26-13-11-18(12-14-26)23(24)27/h2-10,18H,11-15H2,1H3,(H2,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQNQHARMBZEJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

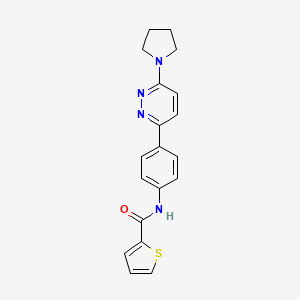
![Ethyl 4-(2-((2-(3-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2931995.png)
![3-[(5E)-5-[(2-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B2931996.png)
![1-(3,5-difluorophenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2931999.png)



![2-Ethyl-5-((4-fluorophenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2932006.png)
![(3-Nitrophenyl)-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone](/img/structure/B2932007.png)
![Benzo[d][1,3]dioxol-5-yl(7-phenyl-1,4-thiazepan-4-yl)methanone](/img/structure/B2932008.png)
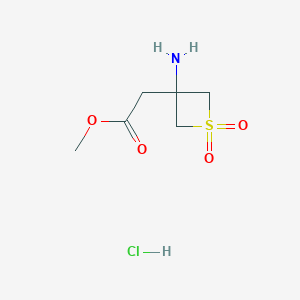
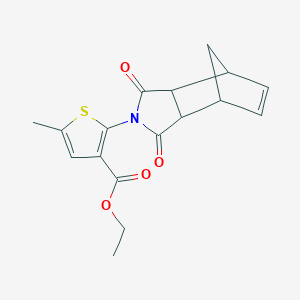
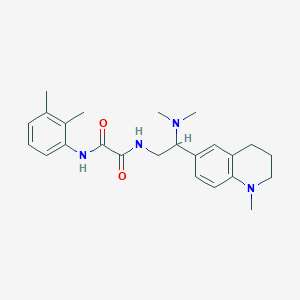
![N~1~-cyclohexyl-2-[(1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]acetamide](/img/structure/B2932012.png)